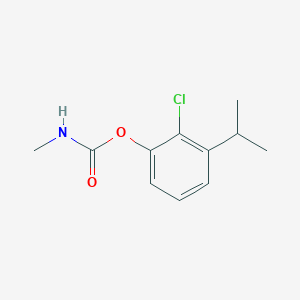
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of carbamate, a class of compounds widely used as insecticides due to their effectiveness in pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-3-propan-2-ylphenyl) N-methylcarbamate typically involves the reaction of 2-chloro-3-propan-2-ylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-chloro-3-propan-2-ylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts like triethylamine can be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. The process includes:
Batch or Continuous Process: Depending on the production requirements, either batch or continuous processes can be employed.
Purification: The product is purified using techniques such as recrystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated or reduced forms, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an insecticide in controlling vector-borne diseases.
Industry: It is used in the formulation of pesticides and insecticides for agricultural purposes.
Wirkmechanismus
The mechanism of action of (2-chloro-3-propan-2-ylphenyl) N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbofuran: Another N-methylcarbamate insecticide with a similar mechanism of action.
Propoxur: A carbamate insecticide used for pest control in agriculture and public health.
Aldicarb: Known for its high toxicity and effectiveness as an insecticide.
Uniqueness
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate is unique due to its specific chemical structure, which provides distinct properties such as higher stability and effectiveness in certain applications compared to other carbamate insecticides.
Eigenschaften
CAS-Nummer |
3566-09-4 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)8-5-4-6-9(10(8)12)15-11(14)13-3/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
OYQYZTQPLCFOSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)OC(=O)NC)Cl |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)OC(=O)NC)Cl |
Synonyme |
2-chloro-3-isopropylphenyl-N-methylcarbamate OMS 22 OMS-22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















